(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
Description
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a heterocyclic compound featuring a brominated benzo[d]thiazole scaffold linked to a piperazine ring via a methanone group, with a furan-2-yl substituent. This structure combines three pharmacologically relevant motifs:
- Benzo[d]thiazole: Known for its role in medicinal chemistry due to antimicrobial, anticancer, and enzyme inhibitory properties.
- Piperazine: Enhances solubility and bioavailability while serving as a flexible linker.
- Furan-2-yl methanone: Contributes to electronic and steric modulation, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c17-11-3-4-12-14(10-11)23-16(18-12)20-7-5-19(6-8-20)15(21)13-2-1-9-22-13/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZMPXUBDMUULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the bromination of benzo[d]thiazole to introduce the bromine atom at the 6-position. This is followed by the nucleophilic substitution reaction with piperazine to form the intermediate compound. Finally, the furan-2-ylmethanone group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety, converting it to the corresponding alcohol.
Substitution: The bromine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone exhibit significant antitumor properties . Studies have shown that these compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, the bromobenzo[d]thiazole component is known to enhance the compound's ability to interact with cellular targets associated with cancer progression .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity . Similar derivatives have demonstrated effectiveness against various pathogens, suggesting that modifications to the structure can lead to enhanced antimicrobial efficacy. The presence of the furan ring may contribute to this activity by facilitating interactions with microbial cell membranes .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with similar structures has been documented, indicating that This compound might also possess such properties. This could be beneficial in developing treatments for inflammatory diseases, although specific studies on this compound are still limited .
Synthetic Methodologies
The synthesis of This compound can be achieved through various chemical pathways. These methods often involve:
- Condensation Reactions : Combining piperazine derivatives with bromobenzo[d]thiazole and furan components under specific conditions to yield the target compound.
- Functional Group Modifications : Altering the functional groups on the piperazine or furan moieties to optimize biological activity and improve pharmacological profiles.
These synthetic strategies allow researchers to explore structure-activity relationships (SAR) effectively, enhancing the understanding of how modifications affect biological outcomes .
Case Studies and Research Findings
Several studies have highlighted the applications of similar compounds:
Anti-mycobacterial Activity
A study published in ResearchGate explored the anti-mycobacterial properties of benzothiazole-piperazine derivatives, revealing their potential as new chemotypes against Mycobacterium tuberculosis. This research underscores the relevance of structural features in enhancing antimicrobial efficacy .
Structure-Activity Relationship (SAR) Studies
Research conducted on related compounds has emphasized the importance of SAR studies in optimizing drug candidates for specific targets. By systematically modifying the chemical structure, researchers can identify key functional groups that enhance binding affinity and biological activity .
Mechanism of Action
The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Key Observations :
- Bromination in the target compound increases molecular weight compared to K940-0635 (Br adds ~79.9 g/mol).
Thiazole/Benzothiazole Derivatives with Piperazine Linkers
Compounds with thiazole or benzothiazole cores illustrate substituent effects on bioactivity:
Key Observations :
- The target’s bromobenzo[d]thiazole may offer enhanced π-stacking interactions compared to simpler thiazoles (e.g., 9eb) .
- Urea-based analogs (e.g., 11f) show higher yields (~85%) but lack the methanone flexibility seen in the target .
Other Heterocyclic Methanones
Methanone-linked heterocycles with diverse cores demonstrate scaffold versatility:
Biological Activity
The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cellular processes and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 420.3 g/mol. The structure features a bromobenzo[d]thiazole moiety linked to a piperazine ring and a furan group through a methanone bridge. This unique arrangement contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds similar to this compound. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299 cells. The mechanism often involves apoptosis induction and cell cycle arrest, leading to reduced tumor growth .
Table 1: Cytotoxicity of Related Benzothiazole Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Chloro-N-(4-nitrobenzyl) | A431 | 1.0 | Apoptosis induction |
| 4-(6-Bromobenzo[d]thiazol) | A549 | 2.5 | Cell cycle arrest |
| (4-(6-Bromobenzo[d]thiazol) | H1299 | 3.0 | Inhibition of cell migration |
Antimicrobial Activity
Compounds containing the benzothiazole structure have demonstrated significant antimicrobial properties against various pathogens. For example, studies indicate that certain derivatives can exhibit activity comparable to standard antibiotics, making them promising candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole derivative A | Staphylococcus aureus | 8 µg/mL |
| Benzothiazole derivative B | Escherichia coli | 16 µg/mL |
| (4-(6-Bromobenzo[d]thiazol) | Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many benzothiazole derivatives act as enzyme inhibitors, disrupting critical metabolic pathways in cancer cells.
- Induction of Apoptosis : These compounds often trigger programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest : They can halt the progression of the cell cycle at various checkpoints, preventing proliferation.
Case Studies
A case study involving the synthesis and evaluation of new benzothiazole derivatives revealed that compounds with specific substituents exhibited enhanced cytotoxicity against cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity .
Q & A
Basic: What synthetic routes are reported for synthesizing (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone?
Answer:
A multi-step approach is typically employed, involving:
Core Formation : Reacting brominated benzothiazole intermediates with piperazine derivatives. For example, analogous methods use nitrobenzoyl chloride and 1-(2-furoyl)piperazine in the presence of triethylamine to form the methanone backbone .
Functionalization : Reduction of nitro groups (e.g., using SnCl₂) or halogenation (e.g., bromination) to introduce the 6-bromo substituent on the benzothiazole ring.
Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) and recrystallization (e.g., methanol) are common .
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Key analytical methods include:
- Spectroscopy :
- 1H/13C NMR : To confirm proton environments (e.g., furan carbonyl at ~160 ppm, piperazine protons at 2.5–3.5 ppm) .
- HRMS : For exact mass verification (e.g., calculated vs. observed molecular ion peaks within 5 ppm error) .
- Elemental Analysis : Matching experimental C/H/N percentages to theoretical values (e.g., ±0.3% tolerance) .
Advanced: What strategies resolve low yields in coupling the bromobenzothiazole and piperazine moieties?
Answer:
Common pitfalls and solutions:
- Steric Hindrance : Use bulky base catalysts (e.g., DIPEA) to improve nucleophilic substitution efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
- Temperature Control : Gradual heating (e.g., reflux at 80–100°C) minimizes side reactions .
Contradictory data exists on SnCl₂ vs. catalytic hydrogenation for nitro reduction; comparative studies are advised .
Advanced: How can computational methods aid in predicting this compound’s biological targets?
Answer:
- Docking Studies : Molecular docking with software like AutoDock Vina can predict interactions with receptors (e.g., histamine H4 or kinase domains) based on its benzothiazole-piperazine scaffold .
- QSAR Modeling : Correlate substituent effects (e.g., bromo vs. fluoro) with bioactivity using descriptors like logP and polar surface area .
Advanced: What are the challenges in crystallizing this compound, and how are they addressed?
Answer:
- Low Solubility : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation .
- Polymorphism : Temperature-controlled crystallization (e.g., −20°C) yields stable monoclinic crystals.
- Refinement : Riding models for H-atoms and anisotropic displacement parameters for heavy atoms improve X-ray diffraction accuracy .
Basic: What safety precautions are critical during synthesis?
Answer:
- Hazardous Reagents : Handle brominating agents (e.g., PBr₃) in fume hoods with PPE .
- Waste Disposal : Quench reactive intermediates (e.g., SnCl₂) with aqueous bicarbonate before disposal .
Advanced: How does the bromo substituent influence spectroscopic and reactivity profiles?
Answer:
- Electrophilicity : The electron-withdrawing bromo group increases reactivity in Suzuki-Miyaura couplings .
- NMR Shifts : Deshields adjacent protons (e.g., benzothiazole C5-H) by ~0.3 ppm compared to non-brominated analogs .
Advanced: What in vitro assays are suitable for evaluating its kinase inhibition potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
